![molecular formula C16H9BrN2O3S B2449049 (Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide CAS No. 381195-85-3](/img/structure/B2449049.png)
(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C16H9BrN2O3S and its molecular weight is 389.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation of Novel Heterocyclic Compounds
This study focuses on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds, including derivatives of pyridone, thiazole, and chromene, show promising results as antimicrobial agents. The synthesis involves a versatile, accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to a diverse range of compounds with potential antimicrobial applications (Darwish et al., 2014).
Zinc Phthalocyanine Derivatives for Photodynamic Therapy
This research developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit high singlet oxygen quantum yield and are potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their excellent fluorescence properties and photodegradation quantum yield (Pişkin et al., 2020).
Synthesis of Benzofuran-Based Heterocyclic Derivatives
The research involves synthesizing new benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives. These compounds are obtained from the reaction of 3-methylbenzofurancarboxylic acid hydrazide with various reagents, resulting in a variety of heterocyclic compounds with potential biological properties (Dawood et al., 2007).
Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds
This study describes the synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds demonstrate significant antiproliferative activity against human cancer cell lines, making them potential candidates for further exploration in cancer treatment (Shams et al., 2010).
Synthesis and Biological Evaluation of Novel Schiff Bases as Anticancer Agents
This research aims to discover new anticancer agents by synthesizing novel Schiff bases derived from 6-hydroxy-benzo[d][1,3]oxathiol-2-one. The compounds show promising cytotoxicity against specific cancer cell lines, indicating their potential as lead molecules in cancer therapy (Chazin et al., 2015).
properties
IUPAC Name |
(2Z)-2-[7-(4-bromophenyl)-5-hydroxy-1,3-benzoxathiol-2-ylidene]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O3S/c17-9-3-1-8(2-4-9)11-5-10(20)6-13-14(11)22-16(23-13)12(7-18)15(19)21/h1-6,20H,(H2,19,21)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOQOVUZGTKNV-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=C(C#N)C(=O)N)O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)S/C(=C(/C#N)\C(=O)N)/O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

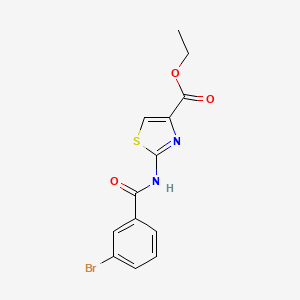


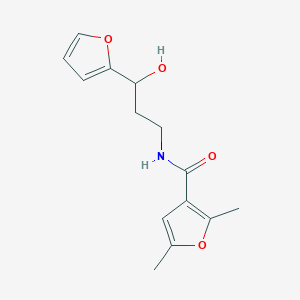
![N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2448977.png)
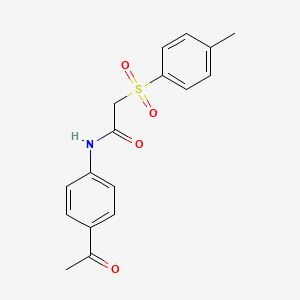
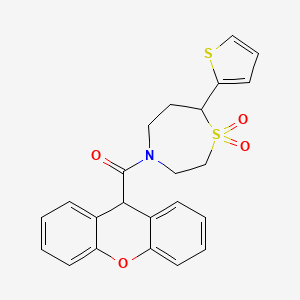
![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)
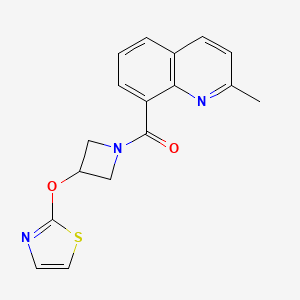
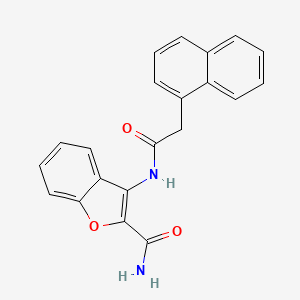

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)

